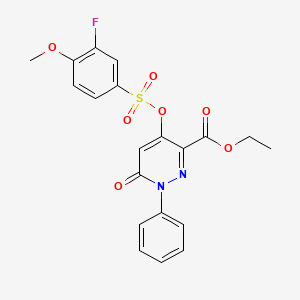

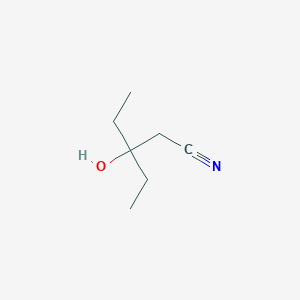

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

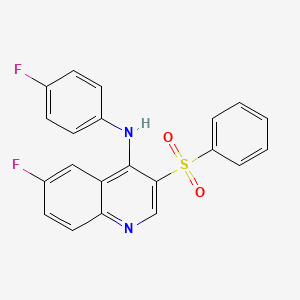

The compound "N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various biological processes. Nicotinamide derivatives have been studied for their potential roles in metabolism, cancer therapy, and cosmetic applications due to their biological activity and chemical properties.

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been described where a nicotinic acid derivative is coupled with Weinreb amine hydrochloride, followed by a Grignard reaction, bromination, and further reactions to yield the final product . These synthetic routes often require careful control of reaction conditions and the use of catalysts to achieve good yields and purity.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological function. The crystal structure of human Nicotinamide N-methyltransferase (NNMT) bound to nicotinamide has been determined, revealing the structural basis for substrate recognition and highlighting key residues that may play roles in binding and catalysis . These insights are essential for understanding how modifications to the nicotinamide structure, such as the addition of a trifluoromethyl group, could affect its biological activity and interactions with enzymes.

Chemical Reactions Analysis

Nicotinamide and its derivatives participate in various chemical reactions in biological systems. NNMT catalyzes the N-methylation of nicotinamide using S-adenosyl-l-methionine as a methyl donor . This reaction is important for the detoxification of drugs and xenobiotics. Additionally, nicotinamide can form complexes with other molecules, which can affect its solubility and permeation through biological membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, partitioning, and permeation, are influenced by their molecular structure. Nicotinamide is known to be hydrophilic and freely soluble in water . Its derivatives can also affect the solubility and permeation of other molecules when used in combination, as seen in the study of its effect on the transdermal permeation of parabens . The presence of a trifluoromethyl group in the compound of interest could impart unique physical and chemical properties, such as increased lipophilicity, which could influence its biological activity and potential therapeutic applications.

Applications De Recherche Scientifique

Nicotinamide N-methyltransferase (NNMT) in Metabolism and Disease

- Enzymatic Activity and Substrate Scope : NNMT catalyzes the N-methylation of nicotinamide and other pyridine-containing small molecules, suggesting roles beyond vitamin B3 metabolism, potentially in detoxification of xenobiotics. This broad substrate scope indicates NNMT's involvement in diverse metabolic pathways (van Haren et al., 2016).

- Expression in Adipose Tissue : Beyond its well-known activity in the liver, NNMT is also highly expressed and active in adipose tissue, influencing metabolic disorders such as obesity and diabetes through its enzymatic activity (Riederer et al., 2009).

- Role in Hepatic Metabolism : In the liver, NNMT's activity correlates with various metabolic parameters, highlighting its potential influence on glucose and cholesterol metabolism. This suggests that manipulating NNMT activity could offer therapeutic avenues for metabolic diseases (Hong et al., 2015).

NNMT as a Therapeutic Target

- Inhibitor Development for Cancer Therapy : The crystal structure of NNMT, along with insights into substrate recognition, has facilitated the development of inhibitors, potentially offering new strategies for cancer therapy by targeting metabolic pathways regulated by NNMT (Peng et al., 2011).

- Metabolic Methylation and Epigenetic Remodeling : NNMT's overexpression in cancers affects the methylation potential of cells, leading to epigenetic changes that promote tumorigenesis. This highlights NNMT's role beyond metabolism, impacting gene expression and tumor biology (Ulanovskaya et al., 2013).

Applications in Material Science

- Corrosion Inhibition : Derivatives of nicotinamide, related to the compound , have been studied for their corrosion inhibition properties on steel, indicating applications of these compounds in material science and engineering (Chakravarthy et al., 2014).

Propriétés

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3S/c15-14(16,17)11-2-1-10(7-18-11)12(21)19-8-13(22-5-4-20)3-6-23-9-13/h1-2,7,20H,3-6,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVEASVADPRII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)

![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)

![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)